Latanoprost tris(triethylsilyl) ether is a synthetic compound primarily recognized as a precursor in the synthesis of latanoprost, a medication used to treat glaucoma and ocular hypertension. It acts as an agonist for the prostaglandin F2α receptor, which plays a crucial role in reducing intraocular pressure. The compound has the Chemical Abstracts Service (CAS) number 477884-78-9 and is characterized by its complex molecular structure, consisting of carbon, hydrogen, oxygen, and silicon atoms.
Latanoprost tris(triethylsilyl) ether is classified as a prostaglandin analog and is categorized under synthetic organic compounds. It is derived from the modification of natural prostaglandins to enhance their pharmacological properties. The compound is commercially available from various suppliers, including Cayman Chemical and Biomol, which provide it for research purposes and as a precursor for further chemical synthesis .
The synthesis of latanoprost tris(triethylsilyl) ether involves several chemical reactions that transform simpler organic molecules into this complex structure. The process typically includes:
Technical details regarding specific reaction conditions (temperature, pressure, solvent systems) are often proprietary but generally involve standard organic synthesis techniques .
The molecular formula of latanoprost tris(triethylsilyl) ether is C44H82O5Si3, with a molecular weight of approximately 775.4 g/mol. The structure features multiple triethylsilyl groups that enhance its lipophilicity and stability.
Latanoprost tris(triethylsilyl) ether undergoes several chemical reactions during its synthesis and when utilized in biological systems:
These reactions are essential for both its synthesis and its functionality in therapeutic applications .
Latanoprost tris(triethylsilyl) ether acts as a prodrug that gets converted into latanoprost upon administration. The mechanism of action involves:
The efficacy of this mechanism has made latanoprost a widely used treatment for glaucoma .
These properties are crucial for handling and application in laboratory settings .
Latanoprost tris(triethylsilyl) ether serves primarily in scientific research and pharmaceutical development:
Its significance in ocular pharmacology makes it a valuable compound in both academic research and clinical applications .
Latanoprost tris(triethylsilyl) ether (CAS 477884-78-9) serves as a pivotal protected intermediate in the multistep synthesis of the prostaglandin analog latanoprost, an ophthalmic API. Its molecular architecture (C₄₄H₈₂O₅Si₃; MW 775.4 g/mol) incorporates three triethylsilyl (TES) groups that mask the labile hydroxyl functionalities of the latanoprost core structure during synthetic transformations [3] [6] [8]. This protection strategy is indispensable for two primary reasons: First, it prevents undesired side reactions at the sensitive C-9, C-11, and C-15 alcohol positions during downstream steps, particularly esterifications or olefin modifications. Second, the bulky silyl groups significantly enhance the intermediate’s lipophilicity, facilitating purification via silica gel chromatography and improving solubility in nonpolar reaction solvents [7] [9]. The strategic selection of triethylsilyl (over trimethylsilyl) groups balances steric protection with later deprotection kinetics, enabling selective removal under milder conditions than bulkier alternatives [7].
Table 1: Key Molecular Attributes of Latanoprost Tris(triethylsilyl) Ether
Property | Value | Analytical Significance |
---|---|---|
Molecular Formula | C₄₄H₈₂O₅Si₃ | Confirms elemental composition |
Molecular Weight | 775.4 g/mol | MS characterization (MH⁺ m/z 775.55) |
CAS Registry Number | 477884-78-9 | Unique identifier for sourcing |
Chiral Centers | 5 stereocenters | Dictates HPLC separation requirements |
Protection Sites | C-9, C-11, C-15 hydroxyls | Enables selective late-stage deprotection |
The synthesis of latanoprost tris(triethylsilyl) ether hinges on the exhaustive silylation of latanoprost or its advanced precursors. Industrially, this is achieved through reaction with triethylsilyl chloride (TES-Cl, 3.0–3.5 equiv) in anhydrous dichloromethane or dimethylformamide, using imidazole (4.0–5.0 equiv) as an acid scavenger under nitrogen atmosphere [7] [9]. Critical process parameters include:
Alternative silyl donors like triethylsilyl triflate (TES-OTf) offer accelerated kinetics but risk carbocation-mediated rearrangements in the prostaglandin skeleton. Consequently, TES-Cl remains the industrial standard despite slower rates [7]. Post-silylation, the crude product is purified via silica gel chromatography (hexane:ethyl acetate 9:1 to 8:2), yielding the tris-TES ether as a colorless oil with typical purity >95% (HPLC area%) [3] [8].
Table 2: Standard Silylation Protocol for Latanoprost Tris(triethylsilyl) Ether Formation
Reaction Parameter | Optimal Conditions | Deviation Impact |
---|---|---|
TES-Cl Equivalents | 3.0–3.5 equiv | <3.0: Incomplete C-11 protection; >3.5: Byproducts |
Base | Imidazole (4.0–5.0 equiv) | Lower base: Acid trapping incomplete |
Solvent | Anhydrous DMF or DCM | Protic solvents: TES-Cl hydrolysis |
Temperature Profile | 0°C → 25°C, 12–18h | >30°C: Degradation/racemization risks |
Workup | Dilute HCl wash, MgSO₄ drying | Base residues catalyze desilylation |
While stoichiometric imidazole remains prevalent in manufacturing, catalytic methodologies have emerged to enhance atom economy and reduce waste. N,N-Dimethylaminopyridine (DMAP, 0.1–0.2 equiv) enables TES-Cl utilization at near-stoichiometric levels (3.05–3.1 equiv) by accelerating silyl transfer through nucleophilic catalysis [9]. This reduces chloride burden in waste streams and minimizes purification challenges from excess imidazole hydrochloride salts. However, DMAP necessitates rigorous post-reaction removal via acid washes due to its potential to catalyze desilylation during storage [9].
Solvent engineering also plays a catalytic role: acetonitrile enhances silylation rates at C-11 by 40% compared to dichloromethane due to its higher polarity and ability to stabilize the chloride displacement transition state [3] [9]. Microwave-assisted protocols (50°C, 30 min) have been reported but show limited scalability due to inconsistent heat distribution in large batches and risks of localized overheating at sensitive stereocenters [7].
Industrial routes to latanoprost tris(triethylsilyl) ether diverge in the choice of silylation substrate: early-stage silylation (pre-cyclopentane ring closure) versus late-stage silylation of the intact latanoprost molecule. Analysis of patented processes reveals critical trade-offs:
Table 3: Comparative Analysis of Silylation Strategies
Route | Substrate | Yield | Purity | Scalability Challenges |
---|---|---|---|---|
Early-stage (U.S. Patent 6,689,901) | Prostaglandin phenyl-intermediate | 82–85% | 88–90% | Requires subsequent TES-deprotection before cyclization; stereochemical erosion risk |
Late-stage (GlpBio Process) | Fully formed latanoprost | 78–81% | 92–95% | Higher substrate cost; requires rigorous hydroxyl group activation |
Hybrid (U.S. Pub. 2017/0073323) | C-15 protected latanoprost | 86–89% | 93–96% | Additional protection/deprotection steps increase cycle time |
Yield optimization focuses on:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: